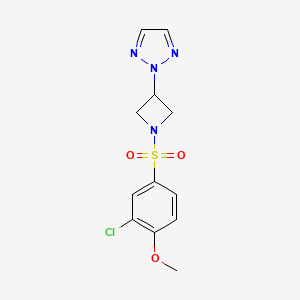

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been the subject of significant scientific research. It is a triazole-based compound that has been found to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Reactivity

Synthesis of α-Amino Ketones

N-Sulfonyl-1,2,3-triazoles, when reacted with water in the presence of a rhodium catalyst, produce α-amino ketones in high yield. This process, which involves an intermediary α-imino rhodium(II) carbenoid inserting into the O-H bond of water, is a regioselective method for the 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).

Antifungal and Antimicrobial Activities

Compounds with 1,2,3-triazole derivatives exhibit potent antifungal and antimicrobial activities. For example, certain isatin 1,2,3-triazoles are identified as potent inhibitors against caspase-3, showing significant biological activity (Jiang & Hansen, 2011).

Chemical Modification for Enhanced Biological Activity

The chemical modification of molecules containing the azetidinone and triazole motifs has led to derivatives with enhanced antimicrobial activities against gram-negative bacteria. This modification process emphasizes the importance of stereochemistry and structural optimization for biological efficacy (Kishimoto et al., 1984).

Novel Organic Synthesis Methods

Transition-Metal-Catalyzed Transformations

Recent advancements in the transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles to form metallo azavinyl carbenes have opened up new pathways for the synthesis of highly functionalized nitrogen-based heterocycles. These transformations are pivotal for the development of complex organic molecules with potential pharmaceutical applications (Anbarasan et al., 2014).

Copper-Catalyzed Synthesis for N-Sulfonyl-1,2,3-Triazoles

The selective synthesis of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles via the Cu-catalyzed azide-alkyne cycloaddition reaction represents a convenient method to access these compounds. This methodology provides a straightforward approach to generate N-sulfonyltriazoles, which are valuable synthons for further chemical transformations (Yoo et al., 2007).

Propriétés

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-14-4-5-15-17/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEYYAPIOHAWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)

![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)

![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)